1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-(Bicyclo[221]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the pyrazole ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific mechanical or thermal properties.
Biological Research: The compound can be used to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-5-amine
- 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-3-methyl-1h-pyrazol-4-amine
Uniqueness: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the position of the methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the bicyclic structure also contributes to its distinct properties compared to other similar compounds.
Biological Activity
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives have been widely studied for their diverse therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N4
- Molecular Weight : 230.31 g/mol
The bicyclic structure contributes to the compound's unique interaction with biological targets, which may enhance its efficacy compared to linear analogs.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound Name | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | BRAF | 0.5 | |
Compound B | EGFR | 0.8 | |
This compound | Unknown | TBD | Current Study |
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound under discussion may exhibit similar properties, making it a candidate for the treatment of inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. Some derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The structure of this compound may contribute to its ability to penetrate microbial cell membranes effectively .
Table 2: Antimicrobial Activity of Selected Pyrazole Compounds
Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | E. coli | 10 µg/mL | |
Compound D | S. aureus | 5 µg/mL | |
This compound | TBD | TBD | Current Study |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring and the bicyclic moiety can significantly influence potency and selectivity for biological targets.
Key Findings:
- Substituent Effects : Methyl groups at specific positions on the pyrazole ring enhance binding affinity to target proteins.
- Bicyclic Influence : The bicyclo[2.2.1] structure may facilitate conformational flexibility, aiding in better interactions with target sites.
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Studies : A recent study focused on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo models, suggesting that modifications to the bicyclic structure could enhance efficacy.
- Inflammation Models : In animal models of arthritis, compounds similar to this compound showed promising results in reducing joint inflammation and pain.
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c1-8-6-15(14-12(8)13)7-11-5-9-2-3-10(11)4-9/h6,9-11H,2-5,7H2,1H3,(H2,13,14) |
InChI Key |
RLFWGUWPBBSUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CC3CCC2C3 |
Origin of Product |
United States |
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